

CAS number and IUPAC name for 1,5-Diazacyclooctane

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Compound of Interest

Compound Name: **1,5-Diazacyclooctane**

Cat. No.: **B3191712**

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An In-Depth Technical Guide to **1,5-Diazacyclooctane**

Authored by a Senior Application Scientist Introduction: The Structural and Functional Significance of 1,5-Diazacyclooctane

1,5-Diazacyclooctane, systematically known by its IUPAC name 1,5-Diazocane, is a cyclic diamine that has garnered significant interest within the scientific community.^{[1][2][3]} Identified by the CAS Number 5687-07-0, this compound, often referred to by the acronym DACO, presents as a colorless liquid at room temperature.^{[1][2][3][4][5]} Its eight-membered ring structure containing two nitrogen atoms at the 1 and 5 positions imparts a unique combination of flexibility and functionality, making it a versatile building block and ligand in organic synthesis and coordination chemistry.

The strategic placement of the two secondary amine groups allows **1,5-Diazacyclooctane** to act as a potent bidentate chelating agent for various transition metals.^[1] This coordination capability is fundamental to its application in catalysis and the formation of complex metal-organic frameworks. Furthermore, the diamine scaffold serves as a crucial starting point for the synthesis of more complex, biologically active molecules, including natural product analogues and novel pharmaceutical agents.^{[6][7]} This guide provides an in-depth exploration of the synthesis, properties, and key applications of **1,5-Diazacyclooctane**, offering a technical resource for researchers and professionals in chemistry and drug development.

Physicochemical Properties

The utility of **1,5-Diazacyclooctane** in a laboratory setting is defined by its distinct physicochemical properties. A summary of these key characteristics is provided below.

Property	Value	Source(s)
CAS Number	5687-07-0	[1][2][5]
IUPAC Name	1,5-Diazocane	[1][2][3]
Synonyms	DACO, Octahydro-1,5-diazocine	[1][3][5]
Molecular Formula	C ₆ H ₁₄ N ₂	[1][2]
Molar Mass	114.19 g/mol	[1][2]
Appearance	Colorless liquid	[1][3][4]
Boiling Point	194 °C (at 760 Torr); 78–80 °C (at 16 Torr)	[1][8]
Density	0.852 g/cm ³	[4][8]
Flash Point	84 °C	[4][8]
pKa	11.03 ± 0.20 (Predicted)	[4][8]

Synthesis of 1,5-Diazacyclooctane: A Guided Protocol

While several synthetic routes to **1,5-Diazacyclooctane** have been reported, including the low-yield alkylation of ammonia with 1,3-dibromopropane, this guide details a more structured, multi-step approach that offers better control and scalability for research purposes.^[1] The following protocol is adapted from methodologies used in the preparation of intermediates for complex molecule synthesis, involving the formation and subsequent deprotection of a disulfonylated derivative.^[7]

Experimental Protocol: Synthesis via Detosylation

This procedure involves two main stages: (1) The synthesis of 1,5-Bis(p-toluenesulfonyl)-**1,5-diazacyclooctane** from readily available precursors, and (2) The reductive cleavage of the tosyl protecting groups to yield the final product.

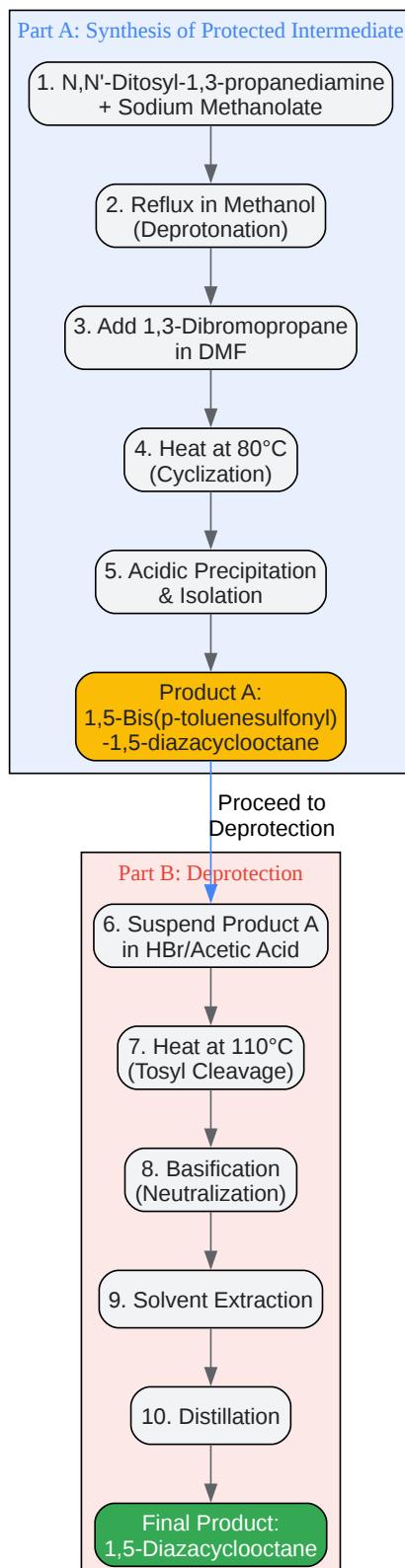
Part A: Synthesis of 1,5-Bis(p-toluenesulfonyl)-**1,5-diazacyclooctane**

- Reaction Setup: To a solution of sodium methanolate (148 mmol) in 100 mL of dry methanol, add N,N'-ditosyl-1,3-propanediamine (13 mmol).
- Reflux: Heat the mixture under reflux for 4 hours. The sodium salt of the deprotonated sulfonamide will form.
- Solvent Removal: After cooling, remove the methanol solvent under reduced pressure using a rotary evaporator.
- Cyclization: Dissolve the resulting residue in 100 mL of dry dimethylformamide (DMF). Add 1,3-dibromopropane (13 mmol) to the solution.
- Heating: Stir the mixture at 80 °C for 12 hours to facilitate the intramolecular cyclization.
- Precipitation and Isolation: Precipitate the product by adding 2 M aqueous HCl. Filter the resulting solid and wash with water to obtain 1,5-Bis(p-toluenesulfonyl)-**1,5-diazacyclooctane** as a colorless solid.

Part B: Deprotection to Yield **1,5-Diazacyclooctane**

- Detosylation: The removal of the tosyl groups can be achieved under strong acidic conditions, typically using HBr in acetic acid or with a reducing agent like sodium in liquid ammonia. For this guide, we will describe the acidic cleavage.
- Reaction: Suspend the tosylated intermediate from Part A in a mixture of 48% hydrobromic acid and glacial acetic acid.
- Heating: Heat the mixture at 100-110 °C for several hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.

- Workup: Cool the reaction mixture and carefully neutralize it with a strong base (e.g., concentrated NaOH or KOH solution) under ice-bath cooling.
- Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane or chloroform.
- Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation under reduced pressure to yield pure **1,5-Diazacyclooctane**.



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Caption: Chelation of a metal ion by **1,5-Diazacyclooctane**.

Scaffold for Bioactive Molecules

The **1,5-diazacyclooctane** framework is a privileged structure in medicinal chemistry. Its derivatives have been explored for a wide range of biological activities. [6] A notable application is its use as a spacer in designing targeted therapeutics. For instance, it has been successfully incorporated into mitochondria-targeting conjugates. [7] In one study, **1,5-diazacyclooctane** was used to link cytotoxic pentacyclic triterpenoic acids with rhodamine B, a molecule that directs the entire conjugate to the mitochondria of cancer cells. [7] This targeted delivery significantly enhances the cytotoxicity of the therapeutic agent against breast cancer cell lines, demonstrating the crucial role of the diamine spacer in achieving selective and potent anticancer activity. [7]

Intermediate in Organic Synthesis

Beyond its direct applications, **1,5-Diazacyclooctane** is a key intermediate for constructing more complex heterocyclic systems. As a bis-secondary amine, it readily undergoes condensation reactions with aldehydes and ketones to form bicyclic derivatives, such as 1,5-diazabicyclo[3.3.1]nonanes. [1][9] This reactivity provides a straightforward entry into rigid, cage-like structures that are of interest in supramolecular chemistry and as chiral auxiliaries.

Safety and Handling

1,5-Diazacyclooctane is a hazardous chemical and must be handled with appropriate safety precautions.

- **Hazards:** The compound is toxic if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life. It is also corrosive to the respiratory tract. As a liquid with a flash point of 84°C, it is considered flammable. [4]* **Handling:** Always use this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat. [4][10]* **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, acid anhydrides, acid chlorides, and chloroformates. [11]* **First Aid:** In case of skin or eye contact, rinse immediately with copious amounts of water for at least 15 minutes and seek medical attention. [10] If inhaled, move to fresh air. If swallowed, rinse mouth and call a poison center or doctor immediately; do not induce vomiting.

Conclusion

1,5-Diazacyclooctane is a fundamentally important cyclic diamine with a broad scope of applications rooted in its unique structural and reactive properties. Its role as a robust chelating ligand and a versatile synthetic scaffold has cemented its place in coordination chemistry and medicinal drug discovery. For researchers and drug development professionals, a thorough understanding of its synthesis, properties, and reactivity is essential for harnessing its full potential in the creation of novel catalysts, complex materials, and next-generation therapeutics.

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